molecular formula C11H18ClNO2 B13901590 2-Amino-4-(benzyloxy)butan-1-olhydrochloride

2-Amino-4-(benzyloxy)butan-1-olhydrochloride

Cat. No.: B13901590
M. Wt: 231.72 g/mol
InChI Key: UWEBPTIXHGQHGP-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)butan-1-olhydrochloride: is an organic compound with the molecular formula C11H17NO2·HCl It is a hydrochloride salt form of 2-amino-4-(benzyloxy)butan-1-ol, which is a derivative of butanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(benzyloxy)butan-1-olhydrochloride typically involves the reaction of 4-(benzyloxy)butan-2-one with ammonia or an amine source under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

    Starting Material: 4-(benzyloxy)butan-2-one

    Reagent: Ammonia or an amine source

    Reaction Conditions: Controlled temperature and pressure

    Product Formation: 2-amino-4-(benzyloxy)butan-1-ol

    Salt Formation: Addition of hydrochloric acid to form the hydrochloride salt

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(benzyloxy)butan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry: 2-Amino-4-(benzyloxy)butan-1-olhydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino alcohols.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-(benzyloxy)butan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Amino-1-(benzyloxy)butan-2-ol
  • 2-Amino-4-(benzyloxy)butan-1-ol
  • 4-(Benzyloxy)butan-2-one

Comparison: Compared to similar compounds, 2-amino-4-(benzyloxy)butan-1-olhydrochloride has unique properties due to the presence of both an amino group and a benzyloxy group

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

2-amino-4-phenylmethoxybutan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c12-11(8-13)6-7-14-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H

InChI Key

UWEBPTIXHGQHGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(CO)N.Cl

Origin of Product

United States

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